An In-depth Technical Guide to 2-(1-Methylhydrazino)-3-nitropyridine: Core Properties and Synthetic Insights
An In-depth Technical Guide to 2-(1-Methylhydrazino)-3-nitropyridine: Core Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Methylhydrazino)-3-nitropyridine is a heterocyclic organic compound that holds significant potential as a versatile building block in medicinal chemistry and novel material synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with both a nitro group and a methylhydrazino moiety, provides a rich landscape for chemical transformations. The electron-withdrawing nature of the nitro group, combined with the nucleophilic character of the hydrazino group, makes this molecule a valuable synthon for the construction of more complex heterocyclic systems. This guide offers a comprehensive overview of the core properties of 2-(1-Methylhydrazino)-3-nitropyridine, including its chemical and physical characteristics, a plausible synthetic route, and its anticipated reactivity. This document is intended to serve as a foundational resource for researchers exploring the utility of this compound in drug discovery and development.
Chemical Identity and Physical Properties
2-(1-Methylhydrazino)-3-nitropyridine is identified by the Chemical Abstracts Service (CAS) number 30963-12-3. Its molecular formula is C₆H₈N₄O₂, corresponding to a molecular weight of 168.15 g/mol .[1]
Table 1: Physical and Chemical Properties of 2-(1-Methylhydrazino)-3-nitropyridine
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₈N₄O₂ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| CAS Number | 30963-12-3 | [1] |
| Appearance | Solid | [1] |
| Melting Point | Data not available | [1] |
| Boiling Point | 319.0 ± 27.0 °C | Predicted |
| Density | 1.405 g/cm³ | Predicted |
| Solubility | Data not available | Likely soluble in polar organic solvents such as ethanol and DMSO, based on the properties of the related compound 2-hydrazino-3-nitropyridine.[2] |
| pKa | Data not available | The presence of the basic methylhydrazino group and the pyridine nitrogen suggests the compound will have basic properties. |
| Stability | Stable under normal handling and storage conditions. | [1] |
It is important to note that while the compound is known to be a solid, specific experimental data for its melting point, boiling point, and solubility are currently unavailable in the public domain.[1] The provided boiling point and density are predicted values and should be treated as estimates. The stability of the molecule is reported to be normal under standard laboratory conditions.[1]
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of 2-chloro-3-nitropyridine with methylhydrazine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent nitro group at the 3-position.
Caption: Proposed synthesis of 2-(1-Methylhydrazino)-3-nitropyridine.
Experimental Protocol (Hypothetical):
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To a solution of 2-chloro-3-nitropyridine in a suitable polar aprotic solvent (e.g., acetonitrile or ethanol), methylhydrazine would be added dropwise at a controlled temperature, likely 0 °C to room temperature.
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The reaction mixture would be stirred for a period of time to allow for the complete substitution of the chlorine atom.
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Upon completion, the reaction would be worked up by removing the solvent under reduced pressure.
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The resulting crude product could be purified by recrystallization from an appropriate solvent system to yield pure 2-(1-Methylhydrazino)-3-nitropyridine.
This proposed synthesis is based on the known reactivity of 2-chloro-3-nitropyridine with nucleophiles.[3]
Spectroscopic Characterization (Predicted)
Although experimental spectroscopic data for 2-(1-Methylhydrazino)-3-nitropyridine is not available, we can predict the key features based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl group, and the N-H protons of the hydrazino group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nitro group and the electron-donating methylhydrazino group.
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¹³C NMR: The carbon NMR spectrum will display six unique carbon signals corresponding to the carbons of the pyridine ring and the methyl group.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazino group, C-H stretching of the aromatic ring and the methyl group, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the hydrazino moiety.
Reactivity and Potential Applications
The chemical reactivity of 2-(1-Methylhydrazino)-3-nitropyridine is dictated by the interplay of its functional groups.
Caption: Key reactivity sites of 2-(1-Methylhydrazino)-3-nitropyridine.
Reactivity of the Hydrazino Group
The methylhydrazino group is a potent nucleophile and can participate in a variety of chemical transformations. It can react with aldehydes and ketones to form the corresponding hydrazones, which are valuable intermediates for the synthesis of other heterocyclic compounds. Furthermore, the hydrazino moiety can be a key component in intramolecular cyclization reactions to form fused ring systems, a common strategy in the synthesis of biologically active molecules.
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, as seen in its proposed synthesis. A key reaction of the nitro group is its reduction to an amino group. This transformation opens up a plethora of synthetic possibilities, as the resulting amino group can be further functionalized, for instance, through diazotization or acylation reactions. The presence of both a hydrazino and a reducible nitro group on the same pyridine scaffold makes this compound a precursor to various di-functionalized pyridines.
Potential Applications in Drug Development
The structural motifs present in 2-(1-Methylhydrazino)-3-nitropyridine are found in numerous biologically active compounds. The pyridine ring is a well-established scaffold in medicinal chemistry, and the introduction of hydrazino and nitro/amino functionalities provides opportunities for creating diverse chemical libraries for drug screening.[2] The ability to readily modify these functional groups allows for the fine-tuning of physicochemical properties and biological activity. This compound could serve as a starting material for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or anti-cancer drugs.
Safety and Handling
2-(1-Methylhydrazino)-3-nitropyridine is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1] In case of inadequate ventilation, use a suitable respirator.[1]
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Engineering Controls: Use only outdoors or in a well-ventilated area.[1]
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Hygiene: Wash skin thoroughly after handling.[1]
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Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]
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Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
Conclusion
2-(1-Methylhydrazino)-3-nitropyridine is a promising, yet underexplored, chemical entity. While there is a notable lack of comprehensive experimental data on its physical properties, its chemical structure suggests a rich and versatile reactivity profile. The insights provided in this guide, based on available data and logical chemical principles, aim to equip researchers with a foundational understanding of this compound. Its potential as a synthetic intermediate for the generation of novel heterocyclic compounds makes it a molecule of significant interest for future research in drug discovery and materials science. Further experimental investigation into its properties and reactivity is warranted to fully unlock its synthetic potential.
References
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Pipzine Chemicals. 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. [Link]
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MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China | CAS 54262-68-7 | High Purity Chemical | Specifications, Safety & Applications [pipzine-chem.com]
- 3. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]
